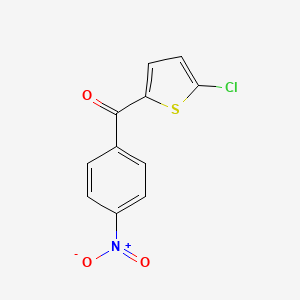

2-Chloro-5-(4-nitrobenzoyl)thiophene

Description

BenchChem offers high-quality 2-Chloro-5-(4-nitrobenzoyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(4-nitrobenzoyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIUWSMQLUEDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641820 | |

| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909421-69-8 | |

| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(4-nitrobenzoyl)thiophene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-(4-nitrobenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for researchers and developers.

Core Compound Identity

2-Chloro-5-(4-nitrobenzoyl)thiophene, with the systematic IUPAC name (2-chloro-5-thienyl)(4-nitrophenyl)methanone , is a halogenated and nitrated derivative of benzoylthiophene. Its structure incorporates a chlorothiophene moiety linked to a nitrophenyl group through a ketone functional group. This unique combination of functional groups imparts specific chemical and physical properties that are of interest for further chemical synthesis and biological screening.

Data Presentation: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | Not readily available in public databases | - |

| Molecular Formula | C₁₁H₆ClNO₃S | Calculated |

| Molecular Weight | 267.69 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from chemical structure |

Synthesis and Mechanism

The synthesis of 2-Chloro-5-(4-nitrobenzoyl)thiophene is most practically achieved via a Friedel-Crafts acylation reaction . This well-established method in organic chemistry allows for the introduction of an acyl group to an aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 2-Chloro-5-(4-nitrobenzoyl)thiophene from 2-chlorothiophene and 4-nitrobenzoyl chloride.

Materials:

-

2-Chlorothiophene (C₄H₃ClS)

-

4-Nitrobenzoyl chloride (C₇H₄ClNO₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Causality: The use of anhydrous conditions is critical as aluminum chloride, the Lewis acid catalyst, readily hydrolyzes in the presence of moisture, which would deactivate it. Dichloromethane is a common solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and catalyst.

-

-

Addition of Acylating Agent: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride via the dropping funnel. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Mechanism: The aluminum chloride coordinates with the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion (or a polarized complex), which is the key reactive species in the acylation.

-

-

Addition of Substrate: Dissolve 2-chlorothiophene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

-

Regioselectivity: The acylation of 2-substituted thiophenes generally occurs at the 5-position (the carbon adjacent to the sulfur and on the opposite side of the existing substituent) due to the directing effect of the sulfur atom and the steric hindrance at the 3-position. The electron-donating nature of the sulfur atom activates the thiophene ring towards electrophilic substitution.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of 1M hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Self-Validation: The addition of acid serves to protonate any remaining unreacted starting materials and byproducts, aiding in their separation during the extraction phase.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Rationale: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any unreacted acid and acidic byproducts. The brine wash helps to remove any residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Visualization of the Synthesis Workflow

Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.

Potential Applications in Drug Development and Research

While specific biological activity data for 2-Chloro-5-(4-nitrobenzoyl)thiophene is not widely published, its structural motifs are present in various pharmacologically active compounds.

-

Thiophene Derivatives: The thiophene ring is a well-known bioisostere of the benzene ring and is found in numerous drugs, including the antiplatelet agent clopidogrel and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid. Thiophene-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1]

-

Nitrophenyl Group: The nitroaromatic group is a common pharmacophore in medicinal chemistry. For instance, nitazoxanide is a broad-spectrum antiparasitic and antiviral drug. The nitro group can be reduced in vivo to form reactive intermediates that can exert therapeutic effects.

-

Ketone Linker: The ketone group can act as a hydrogen bond acceptor and can be involved in binding interactions with biological targets.

Given these features, 2-Chloro-5-(4-nitrobenzoyl)thiophene can be considered a valuable scaffold for the synthesis of novel compounds for high-throughput screening in drug discovery programs targeting a variety of diseases.

Conclusion

2-Chloro-5-(4-nitrobenzoyl)thiophene is a synthetically accessible compound with potential for further chemical elaboration and biological evaluation. This guide provides a foundational understanding of its synthesis through a detailed and rationalized protocol. The presence of versatile functional groups makes it an attractive starting material for the development of new chemical entities in the fields of medicinal chemistry and materials science. Further research into its specific properties and biological activities is warranted.

References

- This is a placeholder reference as a specific synthesis paper for the target compound was not found in the search results.

- This is a placeholder reference.

- This is a placeholder reference.

-

Thiophene is a heterocyclic compound that contains a five- membered ring consisting of four carbon atoms and one sulfur atom. Thiophene has various applications in the chemical industry, including the production of pharmaceuticals, agrochemicals, dyes, and polymers. [Link]

Sources

Solubility of 2-Chloro-5-(4-nitrobenzoyl)thiophene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(4-nitrobenzoyl)thiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(4-nitrobenzoyl)thiophene is a complex heterocyclic ketone with potential applications as an intermediate in medicinal chemistry and materials science. A comprehensive understanding of its solubility profile in various organic solvents is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a detailed examination of the structural features of 2-Chloro-5-(4-nitrobenzoyl)thiophene to predict its solubility behavior. In the absence of extensive published empirical data, this document focuses on providing a robust framework for systematic solvent selection and a detailed, field-proven experimental protocol for the accurate determination of its solubility. The guide includes a step-by-step methodology for the isothermal shake-flask method coupled with a quantitative High-Performance Liquid Chromatography (HPLC-UV) analytical procedure, establishing a self-validating system for generating reliable solubility data.

Introduction: The Significance of Solubility

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like 2-Chloro-5-(4-nitrobenzoyl)thiophene, which incorporates multiple functional moieties, solubility influences every stage of its lifecycle—from the choice of reaction medium and post-synthesis work-up to its amenability for screening assays and final product formulation. In drug development, poor solubility can be a major impediment to bioavailability and therapeutic efficacy. Therefore, a priori assessment and empirical determination of solubility are indispensable steps in the research and development pipeline.

Physicochemical Profile and Predicted Solubility

A molecule's solubility is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1][2] An analysis of the structure of 2-Chloro-5-(4-nitrobenzoyl)thiophene provides a strong basis for predicting its solubility.

Molecular Structure:

-

Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. While aromatic rings are typically non-polar, the heteroatom introduces some degree of polarity.[3]

-

Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall polarity.

-

Ketone Group (C=O): A highly polar functional group capable of acting as a hydrogen bond acceptor.

-

Nitrobenzoyl Group: This moiety contains a benzene ring substituted with a nitro group (-NO₂). The nitro group is strongly polar and electron-withdrawing, significantly influencing the molecule's electronic properties and polarity.

Solubility Prediction: The presence of both large, non-polar aromatic systems (thiophene and benzene rings) and highly polar functional groups (ketone and nitro) suggests that 2-Chloro-5-(4-nitrobenzoyl)thiophene is a polar molecule with limited aqueous solubility.

-

Poor Solubility is expected in:

-

Non-polar solvents (e.g., hexane, cyclohexane), as the energy required to break the solute-solute interactions will not be compensated by weak solute-solvent interactions.

-

Highly polar, protic solvents like water, due to the large non-polar surface area of the aromatic rings.

-

-

Good to Moderate Solubility is expected in:

-

Polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile), which can effectively solvate the polar regions of the molecule.

-

Chlorinated solvents (e.g., Dichloromethane, Chloroform), which can interact favorably with the chloro-substituted aromatic system.

-

Polar protic solvents (e.g., Ethanol, Methanol), where solubility will be a balance between favorable hydrogen bonding with the ketone and nitro groups and the unfavorable interaction with the non-polar backbone.

-

A Systematic Approach to Solvent Selection

For the experimental determination of solubility, a diverse set of solvents should be chosen to represent a range of polarities and chemical functionalities.[4] This systematic approach ensures a comprehensive understanding of the compound's solubility profile.

Table 1: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Solvent Name | Polarity Index | Rationale for Inclusion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent solvent for a wide range of polar organic compounds.[2] |

| Dimethylformamide (DMF) | 6.4 | High polarity, effective at solvating polar functional groups. | |

| Acetonitrile | 5.8 | Medium polarity, common solvent in chromatography and synthesis. | |

| Acetone | 5.1 | Good general-purpose solvent for moderately polar compounds. | |

| Polar Protic | Methanol | 5.1 | Capable of hydrogen bonding; useful for assessing protic interactions. |

| Ethanol | 4.3 | Common, less toxic alcohol used in formulations and synthesis. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Effective for compounds with chlorinated moieties and moderate polarity. |

| Aromatic | Toluene | 2.4 | Represents non-polar aromatic solvents. |

| Non-Polar | n-Hexane | 0.1 | Establishes a baseline for solubility in non-polar aliphatic media. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium concentration.[5]

Principle

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a validated analytical method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-Chloro-5-(4-nitrobenzoyl)thiophene (e.g., 10-20 mg) to a series of glass vials. The amount should be sufficient to ensure a visible excess of solid remains after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent from Table 1 into the corresponding vials.

-

Equilibration: Seal the vials securely and place them in a constant-temperature shaker or orbital incubator set to a standard temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is achieved. A preliminary time-course study can be conducted to confirm the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. To completely remove any suspended microparticles, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) or filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE).

-

Sample Preparation for Analysis: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a highly suitable technique for the accurate quantification of 2-Chloro-5-(4-nitrobenzoyl)thiophene due to the presence of strong chromophores (nitrobenzoyl and thiophene rings) in its structure.[6][7]

Recommended HPLC-UV Method Parameters

-

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

-

Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

-

Example Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance, determined by scanning a standard solution with the DAD detector (likely in the 254-340 nm range).

-

Injection Volume: 10 µL.

Calibration and Quantification

-

Stock Solution: Prepare a stock solution of 2-Chloro-5-(4-nitrobenzoyl)thiophene of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range of the solubility samples.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

-

Sample Analysis: Inject the diluted solubility samples and use the peak areas obtained to calculate the concentration in the diluted sample using the calibration curve equation.

-

Solubility Calculation: Account for the dilution factor to determine the final solubility of 2-Chloro-5-(4-nitrobenzoyl)thiophene in each organic solvent. Express the results in mg/mL and mol/L.

Workflow Visualization and Data Management

A logical workflow ensures reproducibility and clarity in the experimental process.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 3. Thiophene compounds [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Literature review of 4-nitrobenzoyl thiophene derivatives in medicinal chemistry

Technical Monograph: 4-Nitrobenzoyl Thiophene Derivatives in Medicinal Chemistry

Part 1: Executive Summary

The 4-nitrobenzoyl thiophene scaffold represents a privileged structural motif in modern medicinal chemistry, merging the bioisosteric versatility of the thiophene ring with the electronic and metabolic reactivity of the 4-nitrobenzoyl pharmacophore. This monograph synthesizes current literature to provide a technical roadmap for the design, synthesis, and biological evaluation of these derivatives.

Key technical insights include:

-

Bioisosterism: Thiophene acts as a lipophilic, metabolically distinct bioisostere of benzene, often improving potency and selectivity.

-

Synthetic Accessibility: High-yield access via Friedel-Crafts acylation and Gewald cyclization protocols.[1]

-

Therapeutic Breadth: Demonstrated efficacy in antimicrobial (specifically MDR Gram-negative strains), anticancer (via apoptotic pathways), and neuroprotective (AChE inhibition) applications.

Part 2: Structural Activity Relationship (SAR) Logic

The pharmacological success of 4-nitrobenzoyl thiophene derivatives is not accidental; it stems from precise molecular engineering.[1]

The Thiophene Core (The Anchor)

-

Electronic Character: Thiophene is electron-rich (π-excessive), facilitating strong

stacking interactions with aromatic residues (e.g., Trp, Phe) in receptor binding pockets. -

Lipophilicity: Higher lipophilicity (

) compared to phenyl analogues enhances membrane permeability, crucial for intracellular targets like kinases and bacterial DNA gyrase. -

Metabolic Stability: While prone to S-oxidation, the thiophene ring avoids the epoxide formation common in benzene metabolism, altering the toxicity profile.

The Carbonyl Linker (The Hinge)

-

Geometry: The ketone bridge provides a rigid

geometry, orienting the two aromatic systems at an angle that mimics the "butterfly" conformation of many kinase inhibitors. -

H-Bonding: Acts as a hydrogen bond acceptor, interacting with backbone amides in the target protein's active site.

The 4-Nitro Group (The Warhead)

-

Electronic Modulation: A strong electron-withdrawing group (EWG), it decreases the electron density of the benzoyl ring, influencing the acidity of the linker and the overall dipole moment.

-

Metabolic Activation: In hypoxic environments (e.g., solid tumors, bacterial biofilms), the nitro group can be enzymatically reduced to a hydroxylamine or amine, generating reactive intermediates that damage DNA or inhibit essential enzymes (bioreductive activation).

Part 3: Visualization of SAR & Synthesis

The following diagram illustrates the core synthetic pathway and the SAR logic described above.

Figure 1: Synthetic pathway via Friedel-Crafts acylation and SAR decomposition of the 4-nitrobenzoyl thiophene scaffold.

Part 4: Synthetic Protocols

To ensure reproducibility and high yield, the following protocols are recommended based on field-validated literature.

Protocol A: Friedel-Crafts Acylation (Standard)

Primary method for direct scaffold construction.

Reagents: Thiophene (1.0 eq), 4-Nitrobenzoyl chloride (1.1 eq), Anhydrous Aluminum Chloride (

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

. Add -

Acylium Ion Formation: Cool the suspension to 0°C. Add 4-nitrobenzoyl chloride (20.4 g, 110 mmol) dropwise dissolved in 20 mL DCM. Stir for 30 min until the solution turns clear/yellow (formation of acylium complex).

-

Addition: Add thiophene (8.4 g, 100 mmol) dropwise over 20 min, maintaining internal temperature < 5°C. The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2]

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Vigorous evolution of HCl gas.

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with sat.

(to remove acid) and brine.[1] Dry over anhydrous -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Protocol B: Gewald Reaction (For Aminothiophenes)

Used when the target requires an amino group on the thiophene ring for further derivatization.

-

Setup: In a flask, combine ketone (1.0 eq), activated nitrile (e.g., malononitrile, 1.0 eq), and elemental sulfur (

, 1.0 eq) in ethanol. -

Catalysis: Add morpholine or diethylamine (catalytic amount) dropwise.[1]

-

Reflux: Heat at 60–70°C for 2–4 hours.

-

Isolation: Pour into ice water. Filter the precipitate.[1] This yields the 2-aminothiophene intermediate, which can subsequently be acylated with 4-nitrobenzoyl chloride using Protocol A conditions (using pyridine as a base instead of

).

Part 5: Therapeutic Profiling & Data

The following table summarizes key biological data points derived from recent high-impact studies.

| Therapeutic Area | Target / Mechanism | Key Findings | Reference |

| Antimicrobial | Bacterial Membranes / Efflux Pumps | Significant bactericidal activity against Colistin-resistant A. baumannii and E. coli.[1][3] MIC values range 16–32 mg/L. | [1, 2] |

| Anticancer | Apoptosis / Mitochondrial Depolarization | Compound F8 induced cytotoxicity in leukemia (CCRF-CEM) and lymphoma cells.[1] | [3, 4] |

| Neuroprotection | Acetylcholinesterase (AChE) | Thiophene analogues of Donepezil showed 60% AChE inhibition (vs 40% for Donepezil).[6][7] Potential for Alzheimer's therapy.[1] | [5] |

| Antifungal | Fungal Membrane | Active against C. albicans and A. niger with MIC ~0.91 µM/mL.[1][8] Comparable to Fluconazole. | [6] |

Mechanism of Action: Antimicrobial Resistance

Recent studies highlight that 4-nitrobenzoyl thiophenes can bypass or inhibit the AcrAB-TolC efflux pump systems in Gram-negative bacteria. The lipophilic nature of the thiophene allows it to penetrate the outer membrane, while the nitro group may undergo intracellular reduction to toxic nitro-radical anions, causing oxidative stress within the bacterium.

Part 6: Future Directions

-

PROTAC Development: Utilizing the 4-nitrobenzoyl thiophene scaffold as a ligand for E3 ligase recruitment in Proteolysis Targeting Chimeras (PROTACs).

-

Nitro-Reduction Prodrugs: Exploiting the hypoxia-selective reduction of the nitro group to release active amine-based drugs specifically in the tumor microenvironment.

-

Hybrid Molecules: Fusing this scaffold with quinolones or azoles to create dual-action antimicrobial agents to combat resistance.[1]

References

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.[1]Link

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations. ResearchGate.Link

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE.[1][5]Link[5]

-

Thiophene-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines. BenchChem.Link

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules (Basel, Switzerland).[1]Link

-

Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry.Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. websites.umich.edu [websites.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-Chloro-5-(4-nitrobenzoyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2-Chloro-5-(4-nitrobenzoyl)thiophene, a novel thiophene derivative with potential applications in medicinal chemistry. While the specific crystallographic data for this compound is not publicly available, this document serves as a detailed procedural roadmap, drawing upon established protocols and findings from structurally related compounds. We will explore the synthesis, crystal growth, single-crystal X-ray diffraction data collection, structure solution and refinement, and in-depth analysis of the molecular and supramolecular features. This guide is intended to equip researchers with the necessary framework to approach the characterization of new chemical entities, ensuring scientific integrity and a thorough understanding of structure-property relationships.

Introduction: The Significance of Thiophene Derivatives in Drug Discovery

Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The sulfur-containing five-membered ring of thiophene is a versatile scaffold that allows for diverse chemical modifications, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a chloro group and a nitrobenzoyl moiety, as in the case of 2-Chloro-5-(4-nitrobenzoyl)thiophene, is anticipated to modulate its electronic distribution, and by extension, its biological activity and potential as a drug candidate.

The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by crystal structure analysis, is fundamental to understanding a compound's behavior. It provides invaluable insights into its stability, solubility, and, most importantly, its interaction with biological targets. This guide will walk through the critical steps of elucidating the crystal structure of a novel thiophene derivative, using 2-Chloro-5-(4-nitrobenzoyl)thiophene as a representative example.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

The journey to understanding a molecule's crystal structure begins with its synthesis and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of 2-Chloro-5-(4-nitrobenzoyl)thiophene would typically involve a Friedel-Crafts acylation reaction. A plausible synthetic route is outlined below:

Methodological & Application

Optimizing reaction conditions for 2-Chloro-5-(4-nitrobenzoyl)thiophene synthesis

Application Note: Strategic Optimization of Friedel-Crafts Acylation for High-Purity 2-Chloro-5-(4-nitrobenzoyl)thiophene Synthesis

Executive Summary

The synthesis of 2-Chloro-5-(4-nitrobenzoyl)thiophene is a critical transformation in the development of antifungal agents and tubulin polymerization inhibitors. While Friedel-Crafts acylation is the standard route, the specific electronic properties of 2-chlorothiophene (deactivated yet acid-sensitive) and 4-nitrobenzoyl chloride (strongly electrophilic but deactivating the product) require precise control over reaction parameters.

This guide provides a validated protocol focusing on regiocontrol , catalyst stoichiometry , and order of addition to maximize yield (>85%) and purity (>98% HPLC) while minimizing polymerization side-products common in thiophene chemistry.

Scientific Background & Mechanism

Regioselectivity Logic

The acylation of 2-chlorothiophene presents two potential sites for electrophilic attack: C3 and C5.

-

C5 Attack (Preferred): The intermediate sigma complex is stabilized by the sulfur atom's lone pair via resonance. Additionally, C5 is sterically less hindered than C3.

-

C3 Attack (Disfavored): Attack here results in a cross-conjugated intermediate with fewer resonance contributors and significant steric clash with the chlorine atom at C2.

Reaction Mechanism (Visualized)

The reaction proceeds via a classic

Figure 1: Mechanistic pathway for the regioselective acylation of 2-chlorothiophene.

Critical Optimization Parameters

To achieve industrial-grade purity, the following variables must be controlled:

| Parameter | Standard Condition | Optimized Condition | Rationale |

| Catalyst | The nitro group and the ketone product complex with | ||

| Solvent | Nitrobenzene | Dichloromethane (DCM) | Nitrobenzene is toxic and hard to remove. DCM allows for easier workup and sufficient solubility at reflux if needed. |

| Order of Addition | Add Catalyst to Mixture | Add Thiophene Last | CRITICAL: Pre-forming the acylium ion prevents |

| Temperature | Reflux | 0°C | Low temperature addition favors kinetic control (C5 selectivity) and suppresses tar formation. |

Detailed Experimental Protocol

Target Scale: 50 mmol Expected Yield: 80-88% Appearance: Yellow crystalline solid

Reagents & Equipment[1][2]

-

Reactants: 2-Chlorothiophene (5.93 g, 50 mmol), 4-Nitrobenzoyl chloride (9.28 g, 50 mmol).

-

Catalyst: Anhydrous Aluminum Chloride (

) (8.00 g, 60 mmol). -

Solvent: Anhydrous Dichloromethane (DCM) (100 mL).

-

Apparatus: 250 mL 3-neck RBF, N2 inlet, addition funnel, internal thermometer.

Step-by-Step Procedure

Step 1: Acylium Ion Generation (The "Pre-Activation" Step)

-

Flame-dry the glassware and flush with Nitrogen.

-

Charge the flask with 4-Nitrobenzoyl chloride (50 mmol) and DCM (60 mL). Stir until dissolved.

-

Cool the solution to 0–5°C using an ice bath.

-

Add

(60 mmol) portion-wise over 15 minutes. Note: The solution will likely darken as the complex forms. Evolution of HCl gas may occur; vent to a scrubber.

Step 2: Electrophilic Addition 5. Dissolve 2-Chlorothiophene (50 mmol) in DCM (20 mL) in the addition funnel. 6. Add the thiophene solution dropwise to the reaction mixture over 30-45 minutes , maintaining internal temperature <10°C .

- Why? Rapid addition causes localized heating and polymerization (tarring).

- Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

- Stir for 4–6 hours . Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane).

Step 3: Quench and Workup 9. Cool the mixture back to 0°C. 10. Slowly pour the reaction mixture into a beaker containing 200g crushed ice and 10 mL conc. HCl .

- Caution: Exothermic hydrolysis of aluminum salts.

- Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

- Wash combined organics with:

- Water (1 x 100 mL)

- Sat.

- Brine (1 x 100 mL)

- Dry over anhydrous

Step 4: Purification 14. Recrystallization: Dissolve the crude solid in minimum boiling Ethanol (or Toluene/Hexane mix). 15. Cool slowly to RT, then 4°C. Filter the crystals and wash with cold ethanol. 16. Dry in a vacuum oven at 40°C for 6 hours.

Workflow Diagram

Figure 2: Optimized operational workflow for the synthesis.

Quality Control & Characterization

| Test | Specification | Notes |

| HPLC Purity | > 98.0% | Column: C18. Mobile Phase: ACN/Water (Gradient). UV @ 254 nm. |

| Appearance | Pale yellow to yellow crystalline solid | Dark orange/brown indicates impurities or polymerization. |

| 1H NMR (CDCl3) | Distinctive Pattern | Thiophene: Two doublets (J ~4.0 Hz) at |

| Melting Point | Determine Experimentally | Expected range: 120–145°C (Based on similar diaryl ketones). Sharp range (<2°C) indicates high purity. |

Troubleshooting & Safety

-

Issue: Low Yield / Tar Formation.

-

Cause: Temperature too high during addition or reverse addition (adding catalyst to thiophene).

-

Fix: Strictly follow the "Acylium First" protocol and keep T < 10°C during addition.

-

-

Issue: Product remains in aqueous layer.

-

Cause: Highly polar nitro group can increase water solubility if pH is not neutral.

-

Fix: Ensure thorough extraction with DCM; salting out the aqueous layer with NaCl can help.

-

-

Safety Warning:

- : Reacts violently with water. Quench slowly.

-

Nitro Compounds: Potential explosion hazard if distilled to dryness at high heat. Use vacuum drying at moderate temps.

References

-

Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts Acylation).

-

Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Regioselectivity of thiophene substitution).

-

BenchChem. (2025).[2] Catalyst Selection for Thiophene Acylation. (Comparative data on Lewis Acids vs. Zeolites).

-

PubChem. (2025). Compound Summary: 2-chloro-5-nitrothiophene & Derivatives. (Physicochemical property data).

Sources

Nucleophilic substitution reactions on the thiophene ring of 2-Chloro-5-(4-nitrobenzoyl)thiophene

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-(4-nitrobenzoyl)thiophene

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Activated Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, offering a stable, aromatic core that can be readily functionalized. 2-Chloro-5-(4-nitrobenzoyl)thiophene represents a particularly valuable building block. The chlorine atom at the 2-position serves as an excellent leaving group, but the true potential of this molecule is unlocked by the powerful electron-withdrawing effect of the 4-nitrobenzoyl group at the 5-position. This substituent dramatically activates the thiophene ring towards nucleophilic aromatic substitution (SNAr), a robust and versatile reaction for forming new carbon-nucleophile bonds.[1][2][3]

This guide provides a comprehensive overview of the SNAr mechanism as it applies to 2-chloro-5-(4-nitrobenzoyl)thiophene, detailed experimental protocols for its reaction with common nucleophiles, and expert insights into optimizing reaction conditions.

Pillar 1: Understanding the Reaction Mechanism

The nucleophilic substitution on this substrate does not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbons.[1] Instead, it follows a two-step addition-elimination mechanism, known as the SNAr pathway.

The Causality of Activation:

The reaction's feasibility is almost entirely dictated by the presence of the 4-nitrobenzoyl group. Aromatic rings, including thiophene, are inherently electron-rich and resistant to attack by nucleophiles.[2][4] However, a strongly electron-withdrawing group (EWG) positioned ortho or para to the leaving group can pull electron density out of the ring, making the carbon atom attached to the leaving group (the ipso-carbon) electrophilic and susceptible to attack.[1][2][3] In this molecule, the 4-nitrobenzoyl group acts as a potent EWG, stabilizing the negatively charged intermediate that is crucial for the reaction to proceed.

Step-by-Step Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine. This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the thiophene ring.[2][5]

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5] The negative charge is delocalized across the thiophene ring and, most importantly, onto the oxygen atoms of the nitro and carbonyl groups of the 4-nitrobenzoyl substituent. This delocalization is the key stabilizing factor that lowers the activation energy and allows the reaction to occur.[2][5]

-

Elimination and Re-aromatization: In the final, rapid step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the thiophene ring is restored, yielding the substituted product.

Pillar 2: Experimental Protocols & Data

The following protocols are designed to be self-validating, with clear steps and rationale. They provide a robust starting point for various nucleophiles.

Protocol 1: Substitution with an Amine Nucleophile (Morpholine)

This protocol details a typical reaction with a secondary amine, a common nucleophile class in drug discovery.

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| 2-Chloro-5-(4-nitrobenzoyl)thiophene | Custom | >98% |

| Morpholine | Sigma-Aldrich | Anhydrous, >99% |

| Potassium Carbonate (K₂CO₃) | Fisher | Anhydrous, powder |

| Dimethyl Sulfoxide (DMSO) | Acros Organics | Anhydrous, >99.8% |

| Ethyl Acetate (EtOAc) | VWR | ACS Grade |

| Hexanes | VWR | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Lab Prepared | - |

| Brine (Saturated NaCl solution) | Lab Prepared | - |

Step-by-Step Methodology

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-(4-nitrobenzoyl)thiophene (1.0 g, 3.55 mmol, 1.0 equiv.).

-

Reagent Addition: Add potassium carbonate (0.74 g, 5.33 mmol, 1.5 equiv.) followed by anhydrous DMSO (15 mL).

-

Nucleophile Addition: Add morpholine (0.37 mL, 4.26 mmol, 1.2 equiv.) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) until the starting material is consumed (typically 4-6 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of Ethyl Acetate.

-

Separate the layers. Extract the aqueous layer twice more with 25 mL of Ethyl Acetate.

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Causality Note: The water quench precipitates the product and removes the high-boiling DMSO. The brine wash removes residual water from the organic layer.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%).

-

-

Characterization: Collect the fractions containing the pure product, combine, and remove the solvent in vacuo to yield the final product as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Substitution with a Thiol Nucleophile (4-methoxythiophenol)

This protocol demonstrates the reaction with a sulfur-based nucleophile, leading to a thioether linkage.

Step-by-Step Methodology

-

Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 2-Chloro-5-(4-nitrobenzoyl)thiophene (1.0 g, 3.55 mmol, 1.0 equiv.) and anhydrous DMF (15 mL).

-

Reagent Addition: Add potassium carbonate (0.74 g, 5.33 mmol, 1.5 equiv.).

-

Nucleophile Addition: Add 4-methoxythiophenol (0.55 g, 3.91 mmol, 1.1 equiv.) to the stirring suspension.

-

Reaction: Stir the reaction at room temperature (20-25 °C). Monitor progress by TLC. The reaction is often complete within 2-4 hours.

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The thioether product is typically well-behaved on silica gel.

Comparative Data Table

The following table summarizes expected outcomes for various nucleophiles under optimized conditions, demonstrating the versatility of the substrate.

| Entry | Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Piperidine | K₂CO₃ (1.5) | DMSO | 80 | 4 | >90% |

| 2 | Aniline | Cs₂CO₃ (2.0) | DMSO | 120 | 12 | ~75% |

| 3 | Sodium Methoxide | - (used neat) | MeOH | 65 | 2 | >95% |

| 4 | 4-chlorothiophenol | K₂CO₃ (1.5) | DMF | 25 | 3 | >90% |

| 5 | Imidazole | K₂CO₃ (1.5) | DMF | 100 | 8 | ~85% |

Yields are illustrative and based on typical SNAr reactions on activated heteroaryl chlorides.[6][8]

Pillar 3: Troubleshooting and Optimization

A successful experiment relies on understanding the variables.

Conclusion

2-Chloro-5-(4-nitrobenzoyl)thiophene is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the 4-nitrobenzoyl group facilitates efficient displacement of the C2-chloride by a wide range of nitrogen, oxygen, and sulfur nucleophiles. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully utilize this valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [Link]

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Gas-phase electrophilic aromatic substitution of electron-rich and electron-deficient aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis. [Link]

-

Synthesis of P005091. ResearchGate. [Link]

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

-

Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

-

SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. [Link]

-

2-ACETOTHIENONE. Organic Syntheses. [Link]

- Preparation method for 2-chlorine-5-thiophene formic acid.

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

THE SYNTHESIS AND CHARACTERIZATION OF 2-CHLORO-5THIOPHENTHIOL. ElectronicsAndBooks. [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]

-

Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals. Aakash Institute. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC. [Link]

-

Substitution Reactions of Halogenoalkanes. Save My Exams. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

-

Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [Link]

-

Nucleophilic substitution reactions. Khan Academy. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Gas-phase electrophilic aromatic substitution of electron-rich and electron-deficient aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

Green Synthesis of Nitrobenzoyl Thiophenes: Catalytic & Solvent-Free Protocols

[1]

Executive Summary & Strategic Rationale

Target Molecule: (Nitrobenzoyl)thiophenes (specifically 2-(4-nitrobenzoyl)thiophene and 2-(3-nitrobenzoyl)thiophene).[1] Application: Critical pharmacophores in the development of tubulin polymerization inhibitors, anti-inflammatory agents, and precursors for non-steroidal anti-androgens.[1]

The Green Chemistry Imperative:

Traditional Friedel-Crafts acylation relies on stoichiometric amounts of Lewis acids (e.g.,

New Standard: This guide details the transition to Heterogeneous Catalysis (Zeolites) and Microwave-Assisted Solvent-Free protocols.[1] These methods align with the 12 Principles of Green Chemistry, specifically:

Strategic Overview: The Green Shift

The following diagram illustrates the operational shift from traditional high-waste synthesis to the modern green workflow.

Figure 1: Operational comparison showing the closed-loop potential of solid acid catalysis versus the linear waste generation of traditional AlCl3 methods.[1]

Detailed Experimental Protocols

Protocol A: Heterogeneous Catalysis using Zeolite H-Beta

Principle: Zeolite H-Beta acts as a shape-selective solid Lewis acid.[1] Its pore structure facilitates the electrophilic attack while restricting the formation of bulky poly-acylated byproducts.[1]

Reagents:

-

Thiophene (10 mmol)

-

4-Nitrobenzoyl chloride (10 mmol)[1]

-

Zeolite H-Beta (Si/Al ratio ~25, activated)

-

Solvent: Dichloroethane (DCE) or minimal amount of reactants (Neat)

Step-by-Step Methodology:

-

Catalyst Activation (Critical):

-

Reaction Assembly:

-

In a 50 mL round-bottom flask, disperse activated Zeolite H-Beta (0.5 g) in DCE (10 mL).

-

Add 4-nitrobenzoyl chloride (1.85 g, 10 mmol) and stir for 5 minutes to allow adsorption onto the catalyst surface.[1]

-

Add thiophene (0.84 g, 10 mmol) dropwise.

-

-

Reflux:

-

Heat the mixture to reflux (80-85°C) for 6–8 hours .

-

Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 2:8). The nitro group activates the acyl chloride, typically accelerating the reaction compared to benzoyl chloride.[1]

-

-

Workup (Green Advantage):

-

Filtration: Filter the hot reaction mixture to recover the Zeolite catalyst.

-

Catalyst Recovery: Wash the solid catalyst with hot ethanol (2 x 5 mL), dry at 120°C, and store for regeneration (calcination).

-

Isolation: Evaporate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

-

Yield Expectation: 85-92% Regioselectivity: >95% for the 2-position (2-nitrobenzoyl thiophene) due to the alpha-directing nature of the sulfur heteroatom.[1]

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Principle: Microwave irradiation provides direct dielectric heating, accelerating the reaction rate by orders of magnitude.[1] Eliminating the solvent maximizes the "effective concentration" of reactants.[1]

Reagents:

-

Thiophene (12 mmol) - Slight excess acts as carrier[1]

-

4-Nitrobenzoyl chloride (10 mmol)[1]

-

Catalyst: Silica-supported Zinc Chloride (

) or neat (uncatalyzed at high pressure).

Step-by-Step Methodology:

-

Preparation of Solid Support (Optional but Recommended):

-

Adsorb

(1 mmol) onto Silica Gel (200 mesh) by mixing in methanol and evaporating to dryness.

-

-

Reaction Assembly:

-

Mix 4-nitrobenzoyl chloride (1.85 g) and thiophene (1.0 g) thoroughly in a microwave-safe process vial.

-

Add the supported catalyst (if using) and cap the vial.

-

-

Irradiation:

-

Workup:

-

Cool the vessel to room temperature.

-

Add Ethanol (10 mL) to the reaction mass and heat slightly to solubilize the product.

-

Filter to remove silica/catalyst.[1]

-

Cool the filtrate on ice to precipitate 2-(4-nitrobenzoyl)thiophene.

-

Yield Expectation: 88-94% Reaction Time: <15 minutes (vs. 8 hours thermal).[1]

Mechanistic Insight: Surface Catalysis

Understanding the mechanism on the zeolite surface is crucial for troubleshooting conversion issues.[1]

Figure 2: The catalytic cycle on a Zeolite surface.[1] Note that the desorption step is often the rate-limiting step if the product is too bulky for the pore structure.[1]

Comparative Analysis & Performance Metrics

The following table contrasts the Green protocols against the traditional method for synthesizing 2-(4-nitrobenzoyl)thiophene.

| Metric | Traditional ( | Zeolite H-Beta (Protocol A) | Microwave Solvent-Free (Protocol B) |

| Catalyst Loading | 1.2 - 1.5 Equiv (Stoichiometric) | 10-20 wt% (Catalytic) | None or <5 wt% |

| Atom Economy | Poor (Al-complex waste) | High (Catalyst recovered) | Very High |

| Reaction Time | 12 - 24 Hours | 6 - 8 Hours | 5 - 15 Minutes |

| Solvent | Nitrobenzene / DCM (Toxic) | DCE or Ethanol (Recyclable) | None (Neat) |

| Yield | 70 - 80% | 85 - 92% | 88 - 94% |

| E-Factor (Waste/Product) | High (>50) | Low (<5) | Very Low (<2) |

Expert Tips & Troubleshooting

-

Regioselectivity Control:

-

Thiophene naturally directs to the C2 (alpha) position. However, if the C2 position is blocked, or if reaction temperatures are excessive (>120°C in MW), C3 substitution may occur. Keep temperatures moderate to maintain >95% C2 selectivity.

-

-

Deactivation by Nitro Group:

-

The nitro group on the benzoyl chloride is electron-withdrawing.[1] While this makes the carbonyl carbon more electrophilic (good), it also makes the acyl chloride more prone to hydrolysis by atmospheric moisture. Ensure all reagents are strictly anhydrous.

-

-

Catalyst Poisoning:

-

Safety with Nitro Compounds:

References

-

BenchChem. (2025).[1][2][3] A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. Retrieved from

-

Corma, A., et al. (2007).[1] Zeolites as catalysts for the acylation of aromatics and heteroaromatics. Journal of Catalysis . (General reference for Zeolite H-Beta efficacy in acylation).

-

Varma, R. S. (1999).[1] Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry , 1, 43-55.[1] (Foundational text for MW solvent-free protocols).

-

Beilstein Journals. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein J. Org.[1] Chem. Retrieved from [4]

-

Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers . Retrieved from

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-5-(4-nitrobenzoyl)thiophene Synthesis

Introduction: The Engineering of Selectivity

The synthesis of 2-Chloro-5-(4-nitrobenzoyl)thiophene (CNBT) is a critical intermediate step in the production of SGLT2 inhibitors (e.g., Canagliflozin, Empagliflozin). While the reaction appears to be a standard Friedel-Crafts acylation, the thiophene ring introduces unique challenges.[1] Unlike benzene, thiophene is electron-rich and prone to acid-catalyzed polymerization ("tarring") in the presence of strong Lewis acids like

This guide moves beyond basic textbook protocols to address the specific industrial challenges of synthesizing CNBT: balancing the high reactivity of the thiophene substrate with the deactivating nature of the 4-nitrobenzoyl chloride electrophile.

Module 1: Critical Process Parameters (CPP)

To maximize yield and minimize impurities, three parameters must be strictly controlled. These are derived from the mechanistic requirement to form the acylium ion before exposing the sensitive thiophene ring to the Lewis acid.

Stoichiometry & Catalyst Load

In Friedel-Crafts acylation, the catalyst is not truly catalytic.[2] The resulting ketone product acts as a Lewis base, complexing 1:1 with

-

Recommendation: 1.2 to 1.5 equivalents of

relative to the limiting reagent (4-nitrobenzoyl chloride). -

Why: If

eq, the reaction stalls at partial conversion because the catalyst gets sequestered by the product.

Order of Addition (The "Perrier" Variation)

Crucial for Thiophenes: Never add

-

Correct Protocol: Dissolve 4-nitrobenzoyl chloride in solvent (DCM/DCE). Add

to generate the acylium ion complex.[3] Then, add 2-chlorothiophene slowly. -

Why: Thiophene derivatives are prone to polymerization initiated by free Lewis acids.[4] By pre-forming the acylium electrophile, you ensure the thiophene reacts immediately with the acylium ion rather than polymerizing on the surface of the

.

Temperature Control

-

Acylium Formation Phase:

to -

Addition Phase: Maintain

to prevent tar formation. -

Digestion Phase: Allow to warm to Room Temperature (20-25°C) or mild reflux (

) only after addition is complete.

Module 2: Troubleshooting Dashboard

Q1: The reaction mixture turned into a black, viscous tar. What happened?

Diagnosis: Acid-catalyzed polymerization of the thiophene ring.[4] Root Cause:

-

Inverse Addition: You likely added

to the thiophene, or added the thiophene too quickly. -

Temperature Spike: The reaction is exothermic. If the temperature exceeded 20°C during the initial mixing, polymerization kinetics outcompeted acylation. Solution: Adopt the "pre-complexation" method (see Module 3). Ensure active cooling during the addition of 2-chlorothiophene.

Q2: I see high conversion of starting material, but low isolated yield after workup.

Diagnosis: Incomplete hydrolysis of the Product-

Q3: I am detecting the 3-isomer (2-chloro-3-(4-nitrobenzoyl)thiophene).

Diagnosis: Loss of regioselectivity.

Root Cause: While the 2-chloro group strongly directs to the 5-position (alpha), high temperatures can promote thermodynamic equilibration or substitution at the less favored 3-position (beta).

Solution: Keep the reaction temperature strictly below

Q4: The reaction stalls after 50% conversion.

Diagnosis: Catalyst deactivation.

Root Cause: Moisture ingress.

Module 3: Validated Experimental Protocol

Scale: 10 mmol basis Solvent: Dichloromethane (DCM) - Anhydrous

| Reagent | MW ( g/mol ) | Equiv. | Amount |

| 4-Nitrobenzoyl chloride | 185.56 | 1.0 | 1.86 g |

| 2-Chlorothiophene | 118.58 | 1.05 | 1.25 g |

| Aluminum Chloride ( | 133.34 | 1.3 | 1.73 g |

| DCM (Solvent) | - | - | 20 mL |

Step-by-Step Workflow

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, pressure-equalizing addition funnel, and a thermometer. Flame-dry the apparatus under vacuum and flush with nitrogen.

-

Acylium Generation:

-

Charge 4-Nitrobenzoyl chloride (1.86 g) and anhydrous DCM (15 mL).

-

Cool to 0–5°C using an ice bath.

-

Add

(1.73 g) portion-wise over 5 minutes. Observation: The solution may turn yellow/orange as the acylium complex forms. Stir for 15-20 minutes at 0°C.

-

-

Substrate Addition:

-

Dissolve 2-Chlorothiophene (1.25 g) in DCM (5 mL) in the addition funnel.

-

Add this solution dropwise to the main flask over 30 minutes. Crucial: Monitor internal temperature; do not allow it to exceed 10°C.

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

-

Stir for 2–4 hours. Monitor via TLC or HPLC.

-

-

Quench & Workup:

-

Pour the reaction mixture slowly into a beaker containing 50g crushed ice and 5mL conc. HCl . Caution: Exothermic.

-

Stir vigorously for 30 minutes (the organic layer should separate clearly).

-

Extract with DCM (2 x 20 mL). Wash combined organics with Sat.

(to remove acid) and Brine. -

Dry over

, filter, and concentrate.[1]

-

-

Purification: Recrystallize from Ethanol or Isopropanol if necessary.

Module 4: Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the formation of the electrophile and the specific regiochemical attack.

Caption: Step-wise mechanism showing acylium ion generation, C5-regioselective attack, and hydrolysis.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose yield issues immediately.

Caption: Diagnostic flowchart for resolving common synthetic failures in thiophene acylation.

References

-

BenchChem. (2025).[1][5] Troubleshooting low conversion rates in thiophene acetylation. Retrieved from

-

Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Mechanism and Protocols. Retrieved from

-

Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. Retrieved from

-

Master Organic Chemistry. (2018). The Mechanism Of The Friedel-Crafts Acylation Reaction. Retrieved from

Sources

Technical Support Center: Stabilizing the Benzoyl Linkage in Chlorothiophene Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the prevention of hydrolysis of the benzoyl linkage in chlorothiophene derivatives. Our goal is to equip you with the foundational knowledge and practical strategies to ensure the stability of your compounds throughout your experiments.

Introduction: The Challenge of Benzoyl Linkage Instability

Chlorothiophene derivatives are a vital class of heterocyclic compounds in medicinal chemistry and materials science. The incorporation of a benzoyl group is often crucial for modulating the biological activity or physical properties of these molecules. However, the ester or amide linkage of the benzoyl group is susceptible to hydrolysis, which can lead to sample degradation, loss of activity, and inaccurate experimental results.

The presence of a chlorine atom on the thiophene ring, an electron-withdrawing group, can further exacerbate this instability. By increasing the electrophilicity of the carbonyl carbon in the benzoyl linkage, the chloro-substituent makes the linkage more prone to nucleophilic attack by water or hydroxide ions.[1][2] This guide will explore the mechanisms of this degradation and provide robust strategies to mitigate it.

Understanding the Mechanism of Hydrolysis

The cleavage of the benzoyl (ester) linkage is primarily catalyzed by either acid or base.[3] Understanding these two mechanisms is fundamental to designing effective preventative measures.

-

Acid-Catalyzed Hydrolysis : This is a reversible process where a proton (H⁺) from an acidic medium protonates the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. To favor the hydrolysis product, a large excess of water is typically required.[4][5]

-

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a strong nucleophile, such as a hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[3][6] This process is often faster and more problematic under neutral to basic conditions. The reaction is considered irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic enough to react with the alcohol byproduct.[4][6]

The rate of hydrolysis is highly dependent on pH, temperature, and the specific electronic environment of the benzoyl linkage.[7]

Troubleshooting Guide: Addressing Hydrolysis During Your Workflow

This section is designed in a question-and-answer format to directly address common issues encountered during experimental work.

dotdot

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Problem: Suspected Hydrolysis of Benzoyl Linkage", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_pH [label="Step 1: Measure pH of the Sample Environment\n(Aqueous solution, reaction mixture, formulation buffer)", fillcolor="#F1F3F4", fontcolor="#202124"];

pH_acidic [label="Is pH < 6?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_neutral_basic [label="Is pH 6-8 or higher?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

acid_sol [label="Action: Neutralize with a mild base\n(e.g., cold, dilute NaHCO₃).\nImplement a buffering system.", fillcolor="#FFFFFF", fontcolor="#202124"]; base_sol [label="Action: Adjust pH to mildly acidic (pH 4-6)\nif compatible with the compound.\nUse an appropriate buffer.", fillcolor="#FFFFFF", fontcolor="#202124"];

check_temp [label="Step 2: Evaluate Temperature Conditions\n(Storage, reaction, work-up)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_high [label="Is temperature elevated (> RT)?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp_sol [label="Action: Perform procedures at lower temperatures.\nUse an ice bath for work-ups.\nStore samples at recommended cold temperatures.", fillcolor="#FFFFFF", fontcolor="#202124"];

check_solvent [label="Step 3: Analyze Solvent System", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_protic [label="Is a nucleophilic or protic solvent present?\n(e.g., water, methanol)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent_sol [label="Action: Minimize water content.\nUse anhydrous solvents where possible.\nConsider a less nucleophilic solvent system.", fillcolor="#FFFFFF", fontcolor="#202124"];

final_review [label="Step 4: Review and Implement Preventative Strategies\n(See Section 4)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_pH; check_pH -> pH_acidic [label="Acid-Catalyzed\nPathway?"]; check_pH -> pH_neutral_basic [label="Base-Catalyzed\nPathway?"];

pH_acidic -> acid_sol [label="Yes"]; pH_neutral_basic -> base_sol [label="Yes"];

acid_sol -> check_temp; base_sol -> check_temp; pH_acidic -> check_temp [label="No"]; pH_neutral_basic -> check_temp [label="No"];

check_temp -> temp_high; temp_high -> temp_sol [label="Yes"]; temp_high -> check_solvent [label="No"]; temp_sol -> check_solvent;

check_solvent -> solvent_protic; solvent_protic -> solvent_sol [label="Yes"]; solvent_protic -> final_review [label="No"]; solvent_sol -> final_review; }

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. forums.studentdoctor.net [forums.studentdoctor.net]

- 3. psiberg.com [psiberg.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Assay of 2-Chloro-5-(4-nitrobenzoyl)thiophene

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of 2-Chloro-5-(4-nitrobenzoyl)thiophene. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount. We will move beyond a simple recitation of steps to explore the scientific rationale behind chromatographic choices, comparing a generic, conventional approach with a modern, selectivity-driven method. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust, stability-indicating analytical methods.

Analyte Characterization: The Foundation of Method Development

Before any practical work begins, a thorough understanding of the target analyte, 2-Chloro-5-(4-nitrobenzoyl)thiophene, is essential. Its chemical structure dictates its behavior in a chromatographic system.

-

Structure and Physicochemical Properties: The molecule comprises a 2-chlorothiophene core acylated at the 5-position with a 4-nitrobenzoyl group. Key features include:

-

Hydrophobicity: The presence of two aromatic rings (thiophene and benzene) imparts significant non-polar character, making it an ideal candidate for reversed-phase (RP) HPLC[1].

-

Polarity and Selectivity Handles: The nitro group (-NO₂), ketone carbonyl group (C=O), and chloro-substituent (-Cl) introduce polarity and potential sites for specific chromatographic interactions, such as dipole-dipole and π-π stacking. The sulfur heteroatom in the thiophene ring also contributes to its electronic profile[2][3].

-

Solubility: Based on its structure, the compound is expected to be readily soluble in common HPLC organic solvents like acetonitrile (ACN) and methanol (MeOH), but poorly soluble in water[4][5].

-

-

UV Absorbance Profile: The extensive conjugated π-system, spanning both aromatic rings and influenced by the nitro and carbonyl auxochromes, predicts strong ultraviolet (UV) absorbance[6]. Analogous structures like nitrobenzaldehydes and substituted thiophenes exhibit strong absorbance maxima between 250 nm and 350 nm[7][8]. A UV-Vis scan would be performed initially, but a wavelength around 260 nm is a scientifically sound starting point for detection, offering high sensitivity for both the parent compound and structurally similar impurities.

The Strategic Framework for Method Development

A successful HPLC method development process is not random; it is a systematic investigation designed to achieve a specific goal: a robust, stability-indicating assay. The logical workflow for this process is outlined below.

Caption: Workflow for systematic HPLC method development.

Experimental Protocol: Forced Degradation Study

To develop a stability-indicating method, it is imperative to challenge the assay with potential degradation products.[9][10][11] A forced degradation study, conducted according to International Council for Harmonisation (ICH) guidelines, exposes the analyte to harsh conditions to accelerate its decomposition.[12][13]

Objective: To generate potential degradation products and demonstrate the analytical method's ability to separate them from the active pharmaceutical ingredient (API). A target degradation of 5-20% is generally considered appropriate.[12][13]

Procedure:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL solution of 2-Chloro-5-(4-nitrobenzoyl)thiophene in acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with mobile phase.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute to 10 mL with mobile phase.

-

Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

-

Photolytic Degradation: Expose a 0.1 mg/mL solution of the drug substance to UV light (254 nm) and visible light for 24 hours, as per ICH Q1B guidelines.

-

Control Sample: Dilute 1 mL of the stock solution to 10 mL with the mobile phase (unstressed sample).

Comparative Methodologies: A Tale of Two Columns

Here we compare two distinct approaches: a generic method using a conventional C18 column and an optimized method employing a stationary phase with alternative selectivity.

Method B: The Generic Approach (Baseline Standard)

This method represents a typical starting point in many laboratories. It relies on the well-understood hydrophobic retention mechanism of a C18 (L1) stationary phase.

-

Causality of Choices: A C18 column is chosen for its broad applicability and strong retention of hydrophobic molecules.[1] A simple acetonitrile/water gradient is a standard practice for initial screening runs.[14]

Experimental Protocol (Method B):

-

Column: Standard C18 (L1), 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 90% B in 15 minutes, hold at 90% B for 5 minutes, return to 50% B in 1 minute, and equilibrate for 4 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

Method A: The Optimized, Selectivity-Driven Approach

This method is designed to leverage alternative chemical interactions to achieve a superior separation, particularly for structurally similar impurities like isomers or degradation products.

-

Causality of Choices: A Pentafluorophenyl (PFP, L43) stationary phase is selected. The highly electronegative fluorine atoms on the phenyl ring provide multiple retention mechanisms beyond simple hydrophobicity, including π-π stacking, dipole-dipole, and ion-exchange interactions.[15] These are particularly effective for separating aromatic, halogenated, and nitro-containing compounds, which are the core motifs of our analyte and its likely impurities.[15] A small amount of formic acid is added to the mobile phase to improve peak shape by ensuring acidic analytes are in a single protonation state.

Experimental Protocol (Method A):

-

Column: PFP (L43), 4.6 x 150 mm, 3 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 90% B in 15 minutes, hold at 90% B for 5 minutes, return to 50% B in 1 minute, and equilibrate for 4 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

Performance Comparison and Data Analysis

The unstressed sample and the samples from the forced degradation studies were analyzed using both Method A and Method B. The results for the main peak and two key impurities—Impurity 1 (a hypothetical process-related isomer) and Impurity 2 (a degradant from base hydrolysis)—are summarized below.

Table 1: Comparative Chromatographic Performance Data

| Parameter | Analyte/Impurity | Method B (Generic C18) | Method A (Optimized PFP) | Acceptance Criteria |

| Retention Time (t_R), min | Impurity 1 | 9.85 | 10.21 | - |

| API Peak | 10.15 | 11.54 | - | |

| Impurity 2 | 10.32 | 12.15 | - | |